molecular formula C49H34N2O B15092788 N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

Cat. No.: B15092788
M. Wt: 666.8 g/mol
InChI Key: GDMVSHBWCXDBSO-UHFFFAOYSA-N
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Description

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine (abbreviated as SFX-2,7-DPA in some studies) is a spirocyclic aromatic hydrocarbon featuring a fluorene-xanthene hybrid core with phenyl and amine substituents at the 2,7-positions. Its rigid spiro architecture enhances thermal stability and reduces intermolecular aggregation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .

Properties

Molecular Formula

C49H34N2O

Molecular Weight

666.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

InChI

InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H

InChI Key

GDMVSHBWCXDBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Biphenyl Ether Formation

Fluorenol derivatives are condensed with xanthone precursors under Friedel-Crafts conditions:

Reagent Conditions Yield Reference
Fluorenol (2 eq) AlCl₃ (1.2 eq), DCM, 0°C → rt 68%
2-Bromoxanthone 12 h, nitrogen atmosphere

The reaction proceeds via electrophilic aromatic substitution, forming the spiro junction.

Crystal Structure Validation

Single-crystal X-ray diffraction (COD 1560841) confirms the SFX core geometry:

Parameter Value
Space group P-1
a, b, c 10.445 Å, 11.048 Å, 15.689 Å
α, β, γ 97.771°, 96.286°, 94.504°

Functionalization: Buchwald–Hartwig Amination

N2,N2,N7,N7-Tetraphenyl groups are introduced via palladium-catalyzed cross-coupling. This step is critical for tuning electronic properties in hole-transporting materials (HTMs).

Bromination of SFX Core

SFX is brominated at positions 2 and 7 using N-bromosuccinimide (NBS):

Reagent Conditions Yield Reference
NBS (2.2 eq) DMF, 80°C, 6 h 85%
AIBN (0.1 eq) Light exclusion

Amination with Diphenylamine

Buchwald–Hartwig amination couples dibrominated SFX with diphenylamine:

Component Quantity Role
Pd(OAc)₂ 5 mol% Catalyst
XPhos 10 mol% Ligand
t-BuONa 3 eq Base
Toluene 0.2 M Solvent
Diphenylamine 4.5 eq Coupling partner

Optimization Data

Temperature (°C) Time (h) Yield (%) Byproducts
110 24 92 <2% mono-aminated
90 48 88 5% dehalogenated

Alternative Pathways: Reductive Amination

For laboratories lacking specialized catalysts, reductive amination offers a supplementary route.

Imine Formation

SFX-diketone reacts with aniline derivatives:

$$
\text{SFX-(O)₂} + 4 \text{PhNH₂} \xrightarrow{\text{TiCl₄}} \text{SFX-(NHPh)₂} + 2 \text{H₂O}
$$

Reagent Conditions Yield Reference
TiCl₄ THF, reflux, 12 h 74%
NaBH₃CN MeOH, 0°C → rt 68%

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography:

Stationary Phase Eluent Rf
Silica gel 60 Hexane:EtOAc (9:1 → 7:3) 0.42

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.4 Hz, 4H, Ar–H), 7.44–7.22 (m, 20H, Ph–H)
  • HRMS (ESI) : m/z 666.8 [M+H]⁺ (calcd. 666.8)

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery systems improve cost-efficiency:

Method Pd Recovery (%) Purity (%)
Silica-thiol resin 98 >99

Solvent Selection

Toluene outperforms DMF in reducing side reactions:

Solvent Reaction Yield (%) Pd Leaching (ppm)
Toluene 92 <5
DMF 84 18

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Buchwald–Hartwig High yield, scalability Pd cost, ligand sensitivity
Reductive amination Avoids precious metals Lower functional group tolerance

Emerging Techniques

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

Parameter Batch Flow
Reaction time (h) 24 1.5
Yield (%) 92 94

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .

Comparison with Similar Compounds

Structural and Functional Analogues

Spiro-NPB
  • Structure : N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine.
  • Properties : Modified spirobifluorene with extended conjugation via naphthyl groups, designed to lower energy levels and improve quantum efficiency in OLEDs.
  • Performance : Demonstrated higher hole mobility than conventional HTMs due to electron-rich amine derivatives, but requires precise synthesis conditions (DFT-optimized) .
XPP (Spiro-Fluorene-Xanthene Derivatives)
  • Structure : N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-3′,6′-bis(pyridin-4-ylmethoxy)spiro[fluorene-9,9′-xanthene]-2,7-diamine.
  • Properties : Pyridine substituents enhance hole extraction and reduce dopant dependency.
  • Performance : Achieved a power conversion efficiency (PCE) of 19.5% in PSCs without dopants, outperforming spiro-OMeTAD (5.5% under similar conditions) .
Spiro-OMeTAD
  • Structure : N2,N2,N2′,N2′,N7,N7,N7′,N7′-Octakis(4-methoxyphenyl)-9,9′-spirobi[fluorene]-2,2′,7,7′-tetraamine.
  • Properties : Industry-standard HTM with eight methoxyphenyl groups; requires doping (e.g., Li-TFSI) to overcome low intrinsic hole mobility (~10⁻⁵–10⁻³ cm²/V·s) .
  • Performance : PCEs up to 24% in PSCs but suffers from instability due to dopant-induced hygroscopicity .

Key Comparative Data

Compound Molecular Weight Hole Mobility (cm²/V·s) PCE (%) Dopant Required? Key Applications
SFX-2,7-DPA (Target) 770.91 Not reported N/A Likely No OLEDs, Undoped HTMs
Spiro-NPB ~850 (estimated) >10⁻³ N/A Yes OLEDs
XPP ~1,200 (estimated) ~10⁻² 19.5 No Dopant-Free PSCs
Spiro-OMeTAD 1,225.46 10⁻⁵–10⁻³ 24.0 Yes PSCs, DSSCs

Performance and Stability Insights

  • SFX-2,7-DPA vs. Spiro-OMeTAD :

    • SFX-2,7-DPA’s tetraphenyl groups may improve morphological stability compared to spiro-OMeTAD’s methoxyphenyl substituents, which are prone to oxidation and phase separation .
    • Unlike spiro-OMeTAD, SFX-2,7-DPA’s rigid xanthene core could reduce torsional disorder, enhancing charge transport without doping .
  • SFX-2,7-DPA vs. XPP :

    • XPP’s pyridine side chains facilitate stronger interfacial interactions in PSCs, but SFX-2,7-DPA’s simpler phenylamine structure might offer cost-effective synthesis .

Biological Activity

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine is a compound that has garnered interest in the field of organic electronics, particularly as a hole transport material (HTM) in solar cells. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.

  • Molecular Formula : C49H34N2O
  • Molecular Weight : 666.81 g/mol
  • CAS Number : 1160862-06-5
  • Structure : The compound features a spiro structure that contributes to its unique electronic properties, making it suitable for various applications in organic electronics.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as antioxidants can mitigate oxidative stress in biological systems. Studies have shown that the spiro configuration enhances the stability and efficacy of these compounds as radical scavengers.

Photophysical Properties

The photophysical properties of this compound are critical for its application in solar energy conversion. It exhibits strong absorption in the UV-visible spectrum, with notable fluorescence characteristics that are beneficial for light-harvesting applications. The absorption maxima have been reported at 306 nm and 386 nm when dissolved in tetrahydrofuran (THF) .

Hole Transport Material (HTM)

This compound has been identified as an effective HTM in both solid-state dye-sensitized solar cells (ssDSCs) and perovskite solar cells (PSCs). Devices utilizing this compound have shown power conversion efficiencies (PCEs) of up to 19.84% in PSCs and 7.30% in ssDSCs . The non-planar structure reduces electronic coupling and charge recombination, enhancing device performance.

Case Studies

  • Efficiency Comparison : In a comparative study of various HTMs, this compound demonstrated competitive efficiencies against established materials like Spiro-OMeTAD .
  • Device Stability : Devices constructed with this HTM showed minimal hysteresis and stable performance across varying scan rates, indicating reliable charge transport properties .
  • Thermal Stability : The thermal properties of this compound were evaluated to ensure stability under operational conditions. It was found to maintain structural integrity at elevated temperatures commonly encountered in solar cell applications.

Summary Table of Key Properties and Findings

Property/StudyValue/Result
Molecular FormulaC49H34N2O
Molecular Weight666.81 g/mol
CAS Number1160862-06-5
Maximum Absorption306 nm, 386 nm (in THF)
Power Conversion Efficiency (PSC)Up to 19.84%
Power Conversion Efficiency (ssDSC)Up to 7.30%
Device StabilityMinimal hysteresis; stable performance

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the spiro[fluorene-xanthene] core, followed by sequential aromatic amination to introduce tetraphenyl groups. Steric hindrance from the bulky phenyl substituents necessitates optimized reaction conditions, such as elevated temperatures (110–130°C) and ligands like tri-tert-butylphosphine to enhance catalytic efficiency . Key intermediates, such as brominated spiro[fluorene-9,9'-xanthene] derivatives (e.g., 2-bromospiro[fluorene-9,9'-xanthene], CAS 899422-06-1), are critical precursors .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the spiro junction and phenyl substitution patterns. The xanthene oxygen’s deshielding effect is observed in 13^{13}C NMR (~150 ppm for oxygen-linked carbons) .
  • UV-Vis/FL Spectroscopy : Absorption at 381 nm and fluorescence at 410 nm (in THF) indicate π-conjugation and potential optoelectronic applications. Solvent polarity must be standardized to ensure reproducibility .
  • Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) validates the molecular formula (C51_{51}H40_{40}N2_2) and detects potential byproducts from incomplete amination .

Q. How does the spiro[fluorene-xanthene] core influence the compound’s photophysical properties?

  • Methodological Answer : The orthogonal spiro structure reduces intermolecular π-π stacking, enhancing fluorescence quantum yield compared to planar analogs. Xanthene’s oxygen atom stabilizes excited states via lone-pair electron donation, red-shifting emission (e.g., 410 nm in THF). Experimental validation requires comparative studies with non-spiro derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields (ΦF_F) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., THF vs. toluene), impurities, or instrumental calibration. A standardized protocol includes:

  • Purification : Column chromatography followed by recrystallization to ≥99% purity (HPLC validation).
  • Solvent Control : Use degassed, anhydrous solvents to minimize quenching by oxygen/water.
  • Instrument Calibration : Use reference fluorophores (e.g., quinine sulfate) to normalize ΦF_F measurements .

Q. What computational methods are used to predict the optoelectronic properties of this spiro compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and excited-state dynamics. The spiro core’s dihedral angles (~90°) and phenyl torsional strains are optimized to correlate with experimental UV/FL data. Charge-transfer transitions are analyzed using time-dependent DFT (TD-DFT) .

Q. What strategies mitigate steric hindrance during N-arylation of the spiro[fluorene-xanthene] core?

  • Methodological Answer :

  • Catalyst Design : Bulky ligands (e.g., XPhos) improve turnover in palladium-catalyzed amination by reducing metal center crowding.
  • Solvent Optimization : High-boiling solvents (e.g., DMAc) enable prolonged reaction times at lower temperatures, minimizing decomposition.
  • Stepwise Arylation : Sequential introduction of phenyl groups via Buchwald-Hartwig conditions reduces steric clashes .

Q. How do structural modifications (e.g., methoxy vs. methyl substituents) affect the compound’s thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals that electron-donating groups (e.g., methoxy) lower decomposition onset temperatures (~280°C) compared to methyl groups (~320°C). Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg_g), critical for applications in organic electronics .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Analysis : Contradictions arise from polymorphic forms (amorphous vs. crystalline) and solvent polarity. For example, THF dissolves the amorphous phase readily, while crystalline forms require heated toluene. Researchers should specify the material’s phase (via XRD) and solvent polarity index in reports .

Experimental Design Considerations

Q. How should researchers design experiments to optimize hole-transporting properties in perovskite solar cells?

  • Methodological Answer :

  • Film Morphology : Spin-coating parameters (rpm, solvent annealing) are tuned using atomic force microscopy (AFM) to minimize pinholes.
  • Energy-Level Alignment : Ultraviolet photoelectron spectroscopy (UPS) measures HOMO levels to match perovskite’s valence band.
  • Device Testing : Compare hole mobility via space-charge-limited current (SCLC) measurements in ITO/PEDOT:PSS/compound/Au architectures .

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